molecular formula C11H18N2O2 B1348657 Cyclo(-D-Leu-D-Pro) CAS No. 274680-11-4

Cyclo(-D-Leu-D-Pro)

Cat. No.: B1348657
CAS No.: 274680-11-4
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-D-Leu-D-Pro) is a cyclic dipeptide composed of D-leucine and D-proline. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The unique structure of Cyclo(-D-Leu-D-Pro) contributes to its stability and bioactivity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-D-Leu-D-Pro) typically involves the cyclization of linear dipeptides. One common method is the solution-phase synthesis, where D-leucine and D-proline are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The resulting linear dipeptide is then cyclized under acidic or basic conditions to form the cyclic dipeptide.

Industrial Production Methods

Industrial production of Cyclo(-D-Leu-D-Pro) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of cyclic dipeptides. In SPPS, the amino acids are sequentially added to a solid support, and the cyclization is achieved by cleaving the linear peptide from the resin and inducing cyclization in solution.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-D-Leu-D-Pro) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophilic substitution using reagents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified side chains.

    Substitution: Formation of substituted derivatives with new functional groups attached to the amino acid side chains.

Scientific Research Applications

Cyclo(-D-Leu-D-Pro) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of novel materials and as a building block for complex molecular architectures.

Mechanism of Action

The mechanism of action of Cyclo(-D-Leu-D-Pro) involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure of the compound allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, Cyclo(-D-Leu-D-Pro) can interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-L-Leu-L-Pro): A cyclic dipeptide composed of L-leucine and L-proline.

    Cyclo(-D-Phe-D-Pro): A cyclic dipeptide composed of D-phenylalanine and D-proline.

    Cyclo(-L-Val-L-Pro): A cyclic dipeptide composed of L-valine and L-proline.

Uniqueness

Cyclo(-D-Leu-D-Pro) is unique due to its specific combination of D-amino acids, which imparts distinct stereochemistry and biological activity compared to its L-amino acid counterparts. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, making Cyclo(-D-Leu-D-Pro) a promising candidate for therapeutic applications.

Properties

IUPAC Name

(3R,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNCZMRZAUNQT-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-D-Leu-D-Pro)
Reactant of Route 2
Cyclo(-D-Leu-D-Pro)
Reactant of Route 3
Cyclo(-D-Leu-D-Pro)
Reactant of Route 4
Cyclo(-D-Leu-D-Pro)
Reactant of Route 5
Cyclo(-D-Leu-D-Pro)
Reactant of Route 6
Cyclo(-D-Leu-D-Pro)
Customer
Q & A

Q1: What is the significance of the different isomers of cyclo(Leu-Pro) identified in the study?

A1: The study identified three isomers of cyclo(Leu-Pro) produced by Pseudomonas sesami BC42: cyclo(l-Leu-l-Pro), cyclo(d-Leu-d-Pro), and cyclo(d-Leu-l-Pro). Interestingly, each isomer exhibited different antifungal activity against Colletotrichum orbiculare [].

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